(5E)-2-(4-methylanilino)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-thiazol-4-one
Description
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C21H22N2O2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(5E)-2-(4-methylphenyl)imino-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O2S/c1-14(2)13-25-18-10-6-16(7-11-18)12-19-20(24)23-21(26-19)22-17-8-4-15(3)5-9-17/h4-12,14H,13H2,1-3H3,(H,22,23,24)/b19-12+ |
InChI Key |
KLGYTFIPJWOFPI-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC(C)C)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC(C)C)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with 4-(2-methylpropoxy)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidinone ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazolidinones with different functional groups
Scientific Research Applications
The compound (5E)-2-(4-methylanilino)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on its biological activity, chemical properties, and relevance in medicinal chemistry.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis (programmed cell death) through the activation of specific signaling pathways involved in cancer progression.
- Case Study : A study demonstrated that derivatives similar to this compound effectively inhibited the growth of breast and lung cancer cells by disrupting cell cycle progression and inducing apoptosis .
Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. The specific compound has been evaluated for its efficacy against a range of pathogens, including bacteria and fungi.
- Research Findings : In vitro studies have shown that the compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are also noteworthy. The compound has been studied for its ability to modulate inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
- Experimental Evidence : Research has indicated that the compound can downregulate pro-inflammatory cytokines, thereby reducing inflammation in animal models .
Targeted Therapy
The unique structural attributes of this thiazole derivative allow it to be tailored for targeted therapies. Its ability to interact with specific molecular targets makes it a candidate for developing precision medicine approaches in oncology.
Diagnostic Imaging Agents
There is ongoing research into utilizing compounds like this one as contrast agents in imaging techniques such as ultrasound. The incorporation of gas-filled microbubbles stabilized by thiazole derivatives could enhance imaging quality and provide better diagnostic capabilities .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cells; induces apoptosis | Effective against breast and lung cancer |
| Antimicrobial Activity | Exhibits antibacterial properties against various pathogens | Active against Gram-positive/negative bacteria |
| Anti-inflammatory Effects | Modulates inflammatory responses; potential treatment for arthritis | Reduces pro-inflammatory cytokines |
| Targeted Therapy | Potential for precision medicine approaches | Tailored interactions with molecular targets |
| Diagnostic Imaging | Possible use as ultrasound contrast agents | Enhances imaging quality |
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. For example, it could inhibit the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are known for their antidiabetic properties.
Thiazolidinones: A broader class of compounds with various substituents, exhibiting diverse biological activities.
Uniqueness
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a thiazolidinone ring with 4-methylphenyl and 4-(2-methylpropoxy)phenyl groups makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
The compound (5E)-2-(4-methylanilino)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.42 g/mol. The structure features a thiazole ring, which is known for its biological activity, particularly in the field of medicinal chemistry.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Mechanisms of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell survival and proliferation, such as:
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains.
- Cytotoxicity Assessment : In vitro studies have shown that certain thiazole derivatives exhibit selective cytotoxicity against cancer cells while maintaining lower toxicity toward normal cells. For example, compounds tested against human lung fibroblast MRC-5 cells showed significant inhibition at micromolar concentrations .
Study 1: Anticancer Properties
A study evaluated the effects of thiazole derivatives on several human cancer cell lines including A549 (lung), MCF-7 (breast), and HepG-2 (liver). The results indicated that these compounds inhibited cell viability significantly at concentrations ranging from 1 µM to 10 µM over 48 hours. The study also highlighted the potential of these compounds to act as dual inhibitors targeting multiple kinases involved in cancer progression .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Data Tables
| Biological Activity | Cell Line/Organism | Concentration Range | Effect Observed |
|---|---|---|---|
| Anticancer | A549 | 1 µM - 10 µM | Significant inhibition of cell viability |
| Anticancer | MCF-7 | 1 µM - 10 µM | Induction of apoptosis |
| Antimicrobial | E. coli | 0.5 µg/mL - 50 µg/mL | Growth inhibition observed |
| Antimicrobial | S. aureus | 0.5 µg/mL - 50 µg/mL | Effective against resistant strains |
Q & A
Basic: What are the optimized synthetic routes for (5E)-2-(4-methylanilino)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-thiazol-4-one?
Answer:
The compound can be synthesized via condensation reactions between thiosemicarbazides and appropriate carbonyl precursors. A typical method involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture. For the methylpropoxy-substituted benzylidene moiety, Knoevenagel condensation using 4-(2-methylpropoxy)benzaldehyde under acidic conditions (e.g., ammonium acetate in acetic acid) is effective. Catalysts like LiCl in ethanol can improve yields (70–85%) by stabilizing intermediates . Purification via recrystallization (DMF-ethanol) ensures high purity.
Advanced: How can computational methods elucidate the reaction mechanism of thiazol-4-one derivatives?
Answer:
Density Functional Theory (DFT) calculations can map energy profiles for key steps such as cyclization or Knoevenagel condensation. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, while X-ray crystallography (as in ) validates stereochemistry. For example, the (5E) configuration of the exocyclic double bond is confirmed by comparing computed and experimental dihedral angles .
Basic: What analytical techniques ensure structural fidelity and purity of this compound?
Answer:
- NMR (¹H/¹³C): Verify substituent integration (e.g., 4-methylanilino protons at δ 2.3 ppm) and E/Z configuration via coupling constants.
- HPLC-MS: Assess purity (>95%) and detect byproducts.
- IR Spectroscopy: Confirm thiazol-4-one carbonyl stretches (~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
Advanced: How should researchers resolve discrepancies in reported reaction yields for analogous thiazoles?
Answer:
Contradictions in yields (e.g., 80% vs. 60% for similar derivatives) may arise from solvent polarity, catalyst load (e.g., LiCl vs. no catalyst), or purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, ethanol as a solvent improves solubility of intermediates compared to DMF, reducing side reactions .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Use fume hoods to avoid inhalation of volatile reagents (e.g., acetic acid).
- Wear nitrile gloves and goggles to prevent skin/eye contact.
- Store the compound in sealed containers at 2–8°C, away from oxidizers .
Advanced: What in vitro models evaluate the bioactivity of this thiazol-4-one derivative?
Answer:
- Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus).
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values.
- Anti-inflammatory: COX-2 inhibition assays using ELISA .
Advanced: How does substituent variation (e.g., methylpropoxy vs. methoxy) impact electronic properties?
Answer:
Electron-donating groups (e.g., methylpropoxy) increase electron density on the benzylidene ring, stabilizing the thiazol-4-one core. Hammett constants (σ) and DFT-calculated HOMO/LUMO gaps quantify these effects. For example, methylpropoxy lowers LUMO energy by 0.3 eV compared to methoxy, enhancing electrophilic reactivity .
Basic: What solvent systems are optimal for recrystallization?
Answer:
DMF-ethanol (1:3 v/v) is ideal due to differential solubility: the compound dissolves in hot DMF and crystallizes upon ethanol addition. For polar byproducts, gradient elution with ethyl acetate/hexane (3:7) improves separation .
Advanced: How is the stereochemical integrity of the exocyclic double bond confirmed?
Answer:
- X-ray Crystallography: Resolves the (5E) configuration via C5-C6 bond length (~1.34 Å) and torsion angles.
- NOESY NMR: Correlates spatial proximity of methylpropoxy protons to thiazole protons, confirming the E geometry .
Advanced: What strategies mitigate oxidative degradation during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
